Cas no 1779598-25-2 (3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one)
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Chemical and Physical Properties
Names and Identifiers
-
- EN300-1154682
- F2147-2606
- 1779598-25-2
- 3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- 3-ethyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
- AKOS023881401
- 1-Oxa-3,7-diazaspiro[4.5]decan-2-one, 3-ethyl-
- 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
-
- Inchi: 1S/C9H16N2O2/c1-2-11-7-9(13-8(11)12)4-3-5-10-6-9/h10H,2-7H2,1H3
- InChI Key: IVESZUSEPKCCPX-UHFFFAOYSA-N
- SMILES: O1C(N(CC)CC21CNCCC2)=O
Computed Properties
- Exact Mass: 184.121177757g/mol
- Monoisotopic Mass: 184.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Density: 1.16±0.1 g/cm3(Predicted)
- Boiling Point: 378.0±35.0 °C(Predicted)
- pka: 8.95±0.20(Predicted)
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E231166-100mg |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 100mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E231166-500mg |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 500mg |
$ 730.00 | 2022-06-05 | ||
| TRC | E231166-1g |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 1g |
$ 1115.00 | 2022-06-05 | ||
| Enamine | EN300-1154682-0.05g |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 0.05g |
$827.0 | 2023-07-09 | ||
| Enamine | EN300-1154682-0.1g |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 0.1g |
$867.0 | 2023-07-09 | ||
| Enamine | EN300-1154682-0.25g |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 0.25g |
$906.0 | 2023-07-09 | ||
| Enamine | EN300-1154682-0.5g |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 0.5g |
$946.0 | 2023-07-09 | ||
| Enamine | EN300-1154682-1.0g |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 1.0g |
$986.0 | 2023-07-09 | ||
| Enamine | EN300-1154682-2.5g |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 2.5g |
$1931.0 | 2023-07-09 | ||
| Enamine | EN300-1154682-5.0g |
3-ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one |
1779598-25-2 | 5.0g |
$2858.0 | 2023-07-09 |
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
Introduction to 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one (CAS No. 1779598-25-2)
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its intriguing pharmacological properties. The compound belongs to the spirocyclic class of molecules, which are known for their ability to exhibit a wide range of biological activities. The presence of both oxygen and nitrogen atoms in its core structure, along with the spiro linkage, contributes to its complex and versatile chemical behavior. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis, pharmacological significance, and recent advancements in its application.
The molecular formula of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is C₁₁H₁₇NO₃, and its CAS number is 1779598-25-2. The spirocyclic framework consists of a six-membered oxygen-containing ring linked to a five-membered nitrogen-containing ring, with an ethyl substituent at the 3-position and a carbonyl group at the 2-position. This unique architecture imparts distinct electronic and steric properties to the molecule, making it a promising candidate for further investigation in drug discovery.
The synthesis of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one involves multi-step organic transformations that require careful optimization to achieve high yields and purity. One common synthetic route begins with the condensation of ethyl acetoacetate with urea or thiourea under acidic conditions to form the corresponding spirocyclic intermediate. Subsequent functionalization steps, such as oxidation or reduction, are employed to introduce the desired substituents at specific positions on the spirocycle. Advanced techniques like transition metal-catalyzed reactions have also been explored to enhance the efficiency of these synthetic processes.
Recent studies have highlighted the potential of spirocyclic compounds as scaffolds for developing novel therapeutic agents. The rigid three-dimensional structure of these molecules often leads to favorable interactions with biological targets, improving binding affinity and selectivity. In particular, 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has shown promise in preclinical studies as a modulator of various biological pathways. Its ability to interact with both protein and nucleic acid targets makes it an attractive candidate for further exploration in medicinal chemistry.
One area where 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has demonstrated significant potential is in the field of anti-inflammatory drug development. In vitro studies have indicated that this compound can inhibit the activity of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the production of pro-inflammatory mediators like prostaglandins and leukotrienes, which play a central role in inflammatory responses. By modulating the activity of these enzymes, 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one may offer a novel approach to treating chronic inflammatory diseases.
Furthermore, research has suggested that spirocyclic oxindoles, a class of compounds sharing structural similarities with 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, exhibit potent anticancer properties. These molecules have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in cell survival and proliferation. The unique structural features of these compounds allow them to selectively target cancer cells while minimizing toxicity to healthy tissues. This selective toxicity makes them particularly promising candidates for further development as anticancer agents.
The pharmacokinetic profile of 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is another critical aspect that has been investigated in recent studies. Initial pharmacokinetic studies have revealed that this compound exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration or topical application depending on its intended use. Additionally, preliminary toxicology studies have shown that 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan -2-one is well-tolerated at moderate doses in animal models, indicating a favorable safety profile for further clinical development.
The future direction of research on 3-Ethyl -1-oxa - 3 , 7 - diazaspiro [ 4 . 5 ] decan - 2 - one will likely focus on optimizing its pharmacological properties through structural modifications and exploring new therapeutic applications. Advances in computational chemistry and molecular modeling techniques will play a crucial role in this process by allowing researchers to predict the biological activity of modified derivatives before conducting expensive experimental trials. Additionally, collaborations between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical applications.
In conclusion, 3 - Ethyl - 1 - oxa - 3 , 7 - diazaspiro [ 4 . 5 ] decan - 2 - one ( CAS No . 1779598 - 25 - 2 ) represents a structurally fascinating and pharmacologically promising compound with significant potential for therapeutic development . Its unique spirocyclic architecture , combined with its ability to modulate key biological pathways , makes it an attractive candidate for further investigation . As research continues to uncover new applications for this molecule , it is likely that we will see further advancements in its development as a novel therapeutic agent .
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